PqsR Antagonist M64
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Overview
Description
PqsR antagonist M64 is a quorum sensing modulator as a PqsR antagonist.
Scientific Research Applications
Molecular Mechanism of PqsR Inhibition by M64
- M64 has been identified as a competitive inhibitor of MvfR, binding to the hydrophobic cavity of the MvfR ligand-binding domain (LBD) similarly to native ligands. This binding involves a hydrogen bond and pi interaction, crucial for the affinity between MvfR and M64 (Kitao et al., 2018).
- The structural analysis of MvfR in complex with M64 has provided insights into the molecular mechanism of MvfR function and inhibition. This understanding could aid in the optimization of anti-MvfR compounds (Kitao et al., 2018).
Role in Attenuating Virulence and Biofilm Formation
- PqsR antagonists, including M64, are explored as potential therapeutic agents against P. aeruginosa infections. They target the PqsR protein involved in regulating the production of virulence factors and biofilm formation, crucial aspects of the pathogenicity of P. aeruginosa (Soheili et al., 2019).
Potential in Antivirulence Therapy
- The development and optimization of PqsR antagonists, such as M64, represent a novel strategy in antivirulence therapy. This approach aims to disarm the bacteria of their arsenal of virulence factors without affecting bacterial growth, thus potentially overcoming issues of antibiotic resistance (Soheili et al., 2019).
Implications for Drug Design and Discovery
- The insights gained from studies on M64 and other PqsR antagonists contribute to the broader field of drug discovery, particularly in designing compounds that can effectively inhibit key regulatory proteins in pathogenic bacteria (Soheili et al., 2019).
properties
Product Name |
PqsR Antagonist M64 |
---|---|
Molecular Formula |
C21H16N4O4S |
Molecular Weight |
420.44 |
IUPAC Name |
2-(5-Nitro-1H-benzoimidazol-2-ylsulfanyl)-N-(4-phenoxy-phenyl)-acetamide |
InChI |
InChI=1S/C21H16N4O4S/c26-20(13-30-21-23-18-11-8-15(25(27)28)12-19(18)24-21)22-14-6-9-17(10-7-14)29-16-4-2-1-3-5-16/h1-12H,13H2,(H,22,26)(H,23,24) |
InChI Key |
IPZUVKDSPDAHMB-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=C(OC2=CC=CC=C2)C=C1)CSC3=NC4=CC([N+]([O-])=O)=CC=C4N3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
PqsR antagonist M64 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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